Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel selective hERG blocker VU0405601 is a hERG agonist that increased the IC50 of dofetilide from 38.7 nM to 76.3 nM. VU0405601 protects against arrhythmias induced by hERG inhibition.
VU0410150 is a pyrrylarylsulfone containing compound and has been found to be a mGluR4-positive allosteric modulator. VU0410150 has been evaluated as a potential drug for the treatment for Parkinson’s disease.
VU041 is an Inwardly Rectifying Potassium (Kir) channel inhibitor. It acts as a mosquitocide, and induces toxicity through neurological poisoning in addition to inducing Malpighian tubule failure that leads to toxicity by an inability to perform osmoregulatory action.
VU0409551 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It induces calcium mobilization in HEK293 cells expressing human mGluR5 (EC50 = 260 nM). It is selective for mGluR5 over mGluR1-4 and mGluR6-8 at 10 μM. VU0409551 reverses amphetamine-induced hyperlocomotion in rats (ED50 = 23 mg/kg), indicating antipsychotic-like activity. It increases levels of c-fos and expression of BDNF, Arc/Arg3.1, syntaxin 1A, and post-synaptic density-95 (PSD-95) in the hippocampus in the BACHD mouse model of Huntington's disease when administered at a dose of 3 mg/kg. VU0409551 (3 mg/kg) also improves object location memory in the novel object location test and associative memory in the cued fear conditioning test in the BACHD mouse model. VU0409551, also known as JNJ-46778212, is orally bioavailable metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs). VU0409551 exhibits distinct stimulus bias and selectively potentiates mGlu5 coupling to Gαq-mediated signaling but not mGlu5 modulation of NMDAR currents or NMDAR-dependent synaptic plasticity in the rat hippocampus. On the basis of its robust in vitro potency and in vivo efficacy in multiple preclinical models of multiple domains of schizophrenia, coupled with a good DMPK profile and an acceptable therapeutic window, VU0409551/JNJ-46778212 was selected as a candidate for further development.